molecular formula C19H15ClN2O4 B2925757 (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide CAS No. 931314-71-5

(2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide

Cat. No. B2925757
CAS RN: 931314-71-5
M. Wt: 370.79
InChI Key: HGBYCJXHNFABNO-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide, also known as ACC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACC is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential use in drug development, as well as in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide exerts its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation and cancer progression. (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide has been found to inhibit the phosphorylation and degradation of IκBα, a protein that inhibits the activation of NF-κB.
Biochemical and Physiological Effects:
(2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide has been shown to exhibit antioxidant activity. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.

Advantages and Limitations for Lab Experiments

(2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide has several advantages and limitations for lab experiments. One of the advantages of (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide is its high purity, which makes it suitable for use in biochemical and physiological studies. However, (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide has limited solubility in water, which can make it challenging to use in some experiments. Additionally, the cost of (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide can be a limitation for some researchers.

Future Directions

There are several future directions for the study of (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide. One potential direction is the development of (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide. Additionally, the potential use of (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide as a biomarker for inflammation and cancer progression could be explored.
In conclusion, (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential use in drug development, as well as in various biochemical and physiological studies. Although its mechanism of action is not fully understood, (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide has been found to exhibit significant anti-inflammatory and anti-cancer properties. Its advantages and limitations for lab experiments should be taken into consideration, and several future directions for its study have been identified.

Synthesis Methods

The synthesis of (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide can be achieved through various methods, including the reaction of 3-chloro-4-methylphenylamine with 2H-chromene-3-carboxylic acid, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained through the reaction of the acetylated intermediate with hydroxylamine hydrochloride.

Scientific Research Applications

(2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide has been widely studied for its potential applications in drug development. It has been found to exhibit significant anti-inflammatory and anti-cancer properties. (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

[(Z)-[3-[(3-chloro-4-methylphenyl)carbamoyl]chromen-2-ylidene]amino] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-11-7-8-14(10-16(11)20)21-18(24)15-9-13-5-3-4-6-17(13)25-19(15)22-26-12(2)23/h3-10H,1-2H3,(H,21,24)/b22-19-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBYCJXHNFABNO-QOCHGBHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NOC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\OC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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